![molecular formula C18H22N2O3S B5868839 N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5868839.png)
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide inhibits GABA transaminase, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibition of neuronal activity and a reduction in excitatory neurotransmitter release.
Biochemical and Physiological Effects
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to reduce cocaine self-administration in rats. In addition, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. However, one limitation is that N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further research is needed to determine the optimal dosing and administration regimens for N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in various therapeutic applications.
Synthesis Methods
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide can be synthesized by reacting 1-naphthylglycine with cyclopentylmethylsulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and obtain N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in its free form.
Scientific Research Applications
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
properties
IUPAC Name |
N-cyclopentyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)20(13-18(21)19-15-9-3-4-10-15)17-12-6-8-14-7-2-5-11-16(14)17/h2,5-8,11-12,15H,3-4,9-10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNTKWCFFQVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.